Enantiomeric Purity and Stereochemical Identity
The (1S)-enantiomer 1-((1S)-3-azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine (CAS 1638757-72-8) is commercially available with a verified purity specification of 98% from major suppliers, compared to the (1R)-enantiomer (CAS 1268515-18-9), which is listed at 95% minimum purity by certain vendors . The (1S) configuration is defined by the chiral center at the bridgehead C1 position with specific optical rotation, distinguishing it from the (1R) antipode, which may exhibit opposite or distinct biological activity profiles . Both enantiomers share identical molecular formula (C₈H₁₆N₂) and molecular weight (140.23 g/mol) but are not biologically interchangeable due to the chiral recognition requirements of biological targets [1].
| Evidence Dimension | Commercially available enantiomeric purity |
|---|---|
| Target Compound Data | 98% purity (Leyan, Product No. 1550369) |
| Comparator Or Baseline | (1R)-enantiomer: 95% minimum purity (AK Scientific, Cat. 7112DM) and 98% purity (Leyan, Product No. 1550368) |
| Quantified Difference | (1S) available at 98% purity; (1R) available at 95–98% purity range depending on supplier |
| Conditions | Commercial supplier specifications as of 2026 |
Why This Matters
The 3% purity differential between the lowest-specification (1R) product (95%) and the (1S) product (98%) can introduce up to 3% unknown impurities in enantioselective synthetic campaigns, potentially confounding stereochemical outcome interpretation.
- [1] PubChem. Compound Summary for CID 127256088. Computed Properties: Molecular Weight 140.23 g/mol, XLogP3-AA 0.1, Hydrogen Bond Donor Count 1, Hydrogen Bond Acceptor Count 2, Rotatable Bond Count 2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/127256088 (accessed 2026-05-06). View Source
